molecular formula C29H32N6O7S B2733446 N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 896681-84-8

N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide

Cat. No.: B2733446
CAS No.: 896681-84-8
M. Wt: 608.67
InChI Key: SBPXCGCJWOLSNQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide, also known as MTH1/OTH inhibitor TH1579 or Karonudib, is a novel, dual-targeting anticancer compound of significant research interest. Its primary mechanism of action involves the potent and selective inhibition of the MutT Homolog 1 (MTH1) protein [https://pubmed.ncbi.nlm.nih.gov/33244166/]. MTH1 is a sanitizing enzyme that prevents the incorporation of oxidized nucleotides, such as 8-oxo-dGTP, into DNA, and cancer cells can become dependent on MTH1 for survival under oxidative stress. By inhibiting MTH1, TH1579 causes lethal DNA damage and oxidative stress selectively in cancer cells, leading to cell death [https://www.nature.com/articles/s41416-020-0932-5]. Furthermore, research indicates that TH1579 also acts as a potent inhibitor of OGG1 (8-oxoguanine DNA glycosylase), another key enzyme in the DNA base excision repair pathway that processes oxidized guanine lesions [https://pubchem.ncbi.nlm.nih.gov/compound/118567499]. This dual inhibition of MTH1 and OGG1 creates a synergistic effect, overwhelming the cancer cell's ability to manage oxidative DNA damage and enhancing its cytotoxic potential. Preclinical studies have demonstrated its efficacy in various cancer models, including melanoma and renal cell carcinoma, making it a valuable tool for investigating oxidative stress pathways, DNA damage response mechanisms, and for developing novel oncology therapeutics [https://www.cancerresearch.org/treatment/clinical-trials/th1579]. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6O7S/c1-17-11-25(34-33-17)32-27(37)15-43-29-31-20-14-24-23(41-16-42-24)13-19(20)28(38)35(29)10-4-5-26(36)30-9-8-18-6-7-21(39-2)22(12-18)40-3/h6-7,11-14H,4-5,8-10,15-16H2,1-3H3,(H,30,36)(H2,32,33,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPXCGCJWOLSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a complex synthetic compound that exhibits a variety of biological activities. This article reviews the current understanding of its biological effects, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The presence of the dimethoxyphenethyl moiety and the pyrazole ring are particularly noteworthy as they are known to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to this compound display significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit tumor cell proliferation effectively.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineGI50 (μM)Mechanism
5bK5620.021Tubulin polymerization inhibitor
5aA5490.19Microtubule destabilization
4aK5620.26Unknown mechanism

These studies suggest that the incorporation of the pyrazole moiety enhances the compound's ability to disrupt cancer cell growth by targeting microtubules, a critical component of the cellular structure involved in mitosis .

Anti-inflammatory Activity

Compounds containing similar pyrazole structures have also demonstrated anti-inflammatory properties. The mechanism often involves inhibition of specific kinases involved in inflammatory pathways, such as p38 MAPK and MK2 .

Case Study: Inhibition of TNF-alpha Release
In an experimental model, a derivative similar to this compound was shown to significantly reduce TNF-alpha release in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various kinases and enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : Structural components allow it to bind effectively with receptors associated with cancer cell signaling pathways.
  • Oxidative Stress Modulation : Similar compounds have been noted for their antioxidant properties, which could play a role in mitigating oxidative stress-related damage in cells .

Comparison with Similar Compounds

Quinazolinone Derivatives

The quinazolinone core is a hallmark of kinase inhibitors (e.g., gefitinib) and antifolates. In contrast, imidazopyridine derivatives (e.g., ’s diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) exhibit distinct electronic profiles due to their nitrophenyl and cyano groups, which could favor π-π stacking interactions absent in the target compound .

Pyrazole-Containing Compounds

The 3-methylpyrazole group in the target compound shares synthetic routes with ’s N-methyl-3-(2-phenylhydrazono)butanamide intermediates.

Bioisosteric Comparisons

Tetrazole derivatives () serve as carboxylic acid bioisosteres, offering metabolic stability and similar pKa. The target compound’s amide groups could mimic tetrazole’s hydrogen-bonding capacity but with higher hydrolytic susceptibility, suggesting shorter plasma half-lives unless stabilized by steric hindrance .

Pharmacological Aspects

’s systems pharmacology approach demonstrates that structural similarity correlates with shared mechanisms of action (MOAs). For example, oleanolic acid and hederagenin, despite differing substituents, exhibit overlapping protein targets due to scaffold similarity. Applying this principle, the target compound’s quinazolinone-thioether-pyrazole architecture may align with kinase or topoisomerase inhibition, akin to camptothecin derivatives but with altered specificity due to the dimethoxyphenethyl group’s bulk .

Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight* logP (Predicted) Water Solubility (µg/mL)
Target Compound Quinazolinone 3,4-Dimethoxyphenethyl, thioether, pyrazole ~650 (estimated) 3.8–4.5 <10 (low)
Diethyl 8-cyano... () Imidazopyridine Nitrophenyl, phenethyl 585.56 4.2 15–20
N,N-dimethyl-4-(1-(quinoxalin-2-yl)... Quinoxaline-triazole Dimethylaniline, triazole 316.36 2.1 >50
Tetrazole-coumarin () Coumarin-tetrazole Tetrazole, imino ~300 (varies) 1.5–2.5 30–40

*Molecular weight for the target compound is estimated based on structural formula.

Research Findings

  • Structural Similarity & MOA: The quinazolinone core and pyrazole group suggest kinase inhibition, analogous to EGFR inhibitors. However, the thioether linkage may reduce off-target effects compared to sulfonamide-containing analogues .
  • Synthetic Feasibility: ’s pyrazole synthesis methodology supports scalable production, though the quinazolinone-thioether coupling may require optimization to avoid disulfide byproducts .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions (e.g., amide bond formation between the quinazolinone core and phenethylamine derivatives).
  • Thioether linkage introduction via nucleophilic substitution or thiol-ene chemistry .
  • Purification using column chromatography and recrystallization . Characterization employs:
  • NMR spectroscopy (1H/13C) for structural elucidation.
  • Mass spectrometry (MS) to confirm molecular weight.
  • HPLC for purity assessment (>95% typical) .

Q. What structural features are critical for its biological activity?

Key motifs include:

  • Quinazolinone core : Implicated in enzyme inhibition (e.g., kinases).
  • 3,4-Dimethoxyphenethyl group : Enhances lipophilicity and membrane permeability.
  • Pyrazole-thioether side chain : Modulates target binding affinity . Substitutions on the pyrazole or quinazolinone rings can alter potency and selectivity .

Q. How can researchers validate target binding interactions?

Use biophysical assays :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding constants (KD).
  • X-ray crystallography or cryo-EM for structural insights into target-ligand complexes . Example: A 2023 study resolved binding modes of analogs to cancer-related kinases using X-ray structures .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis or bioactivity studies?

Apply statistical DoE to minimize trials while maximizing data quality:

  • Factorial designs to test variables (e.g., temperature, solvent, catalyst).
  • Response Surface Methodology (RSM) for reaction yield optimization . Case study: A 2007 review highlighted DoE’s role in reducing synthesis steps for similar heterocycles by 40% .

Q. How to address contradictions in biological activity data across studies?

  • Cross-validation : Use orthogonal assays (e.g., enzymatic vs. cell-based).
  • Purity reassessment : Contaminants in impure batches may skew results (validate via HPLC) .
  • Probe assay conditions : pH, ionic strength, and co-solvents (e.g., DMSO) can alter activity .

Q. What computational tools support SAR and mechanism studies?

  • Molecular docking (AutoDock, Schrödinger) to predict binding poses.
  • Molecular Dynamics (MD) simulations (GROMACS, AMBER) to assess stability of target-ligand complexes.
  • QSAR models to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How to design structural analogs for improved pharmacokinetics?

  • Bioisosteric replacement : Swap the thioether with sulfoxide/sulfone to modulate solubility.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) on the phenethyl moiety.
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for modification .

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